Lipophilicity (XLogP3) Tuning: Ethyl Occupies the Optimal logP Window Between Methyl and Isopropyl Analogs
The N5-ethyl derivative has a computed XLogP3-AA of 1.8 [1]. By comparison, the N5-methyl analog (C₉H₁₃N₃, MW 163.22) is estimated at XLogP3 ≈ 1.3 (one fewer methylene unit; ΔlogP ≈ –0.5), while the N5-isopropyl analog (C₁₁H₁₇N₃, MW 191.27; CAS 1525667-08-6) is estimated at XLogP3 ≈ 2.3 (one additional carbon with branching; ΔlogP ≈ +0.5) . The N5-ethyl compound thus occupies a centred position in the logP range for this scaffold series, consistent with the broadly accepted optimal logP window of 1–3 for orally bioavailable small molecules [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (PubChem-computed) |
| Comparator Or Baseline | 5-Methyl analog: XLogP3 ≈ 1.3 (estimated); 5-Isopropyl analog: XLogP3 ≈ 2.3 (estimated); 5-Cyclopropyl analog: XLogP3 ≈ 1.6 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. methyl; ΔXLogP3 ≈ –0.5 vs. isopropyl; ΔXLogP3 ≈ +0.2 vs. cyclopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) for target; comparator values estimated by methylene/C-branch increment method |
Why This Matters
The ethyl substituent avoids both the potentially excessive polarity of the methyl analog (risk of poor membrane penetration) and the excessive lipophilicity of the isopropyl analog (risk of poor aqueous solubility and higher metabolic clearance), placing the compound in a balanced physicochemical space favourable for hit and lead optimization campaigns.
- [1] PubChem CID 80196066. Computed Properties: XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/80196066 (accessed 2026-04-29). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
